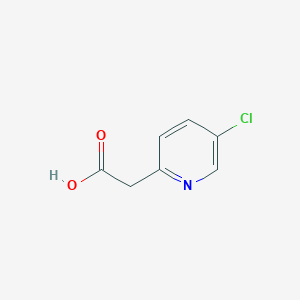

2-(5-Chloropyridin-2-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCKAGADUXSVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674000 | |

| Record name | (5-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000522-43-9 | |

| Record name | (5-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloropyridin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(5-Chloropyridin-2-yl)acetic acid: Pathways, Mechanisms, and Practical Considerations

Executive Summary

2-(5-Chloropyridin-2-yl)acetic acid is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. Its structural motif, featuring a substituted pyridine ring linked to an acetic acid moiety, makes it a valuable precursor for a range of pharmacologically active agents. This guide provides an in-depth technical analysis of the primary synthetic pathways for this compound, designed for researchers and drug development professionals. We will dissect two robust and industrially relevant strategies: the oxidation of 2-chloro-5-methylpyridine and a two-step sequence from 2,5-dichloropyridine involving cyanation and subsequent hydrolysis. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis to guide route selection based on efficiency, scalability, and economic viability.

Introduction

Chemical Profile and Significance

This compound (CAS No. 1000522-43-9) is a heterocyclic carboxylic acid derivative with the molecular formula C₇H₆ClNO₂. The molecule's reactivity is dictated by the interplay between the electron-deficient chloropyridine ring and the carboxylic acid functional group. This unique electronic and structural arrangement makes it an ideal scaffold for elaboration into more complex molecular architectures.

The primary driver for its synthesis is its role as a precursor in the pharmaceutical industry. Beyond its application in the production of anti-inflammatory drugs, its structure is of interest for developing compounds with potential antimicrobial or antiviral properties.

Core Synthetic Strategies

The synthesis of this compound can be approached from several commercially available starting materials. The selection of a specific pathway is often a strategic decision based on factors such as raw material cost, process safety, and desired throughput. This guide will focus on the two most logical and field-proven routes, which offer a balance of reliability and efficiency.

Caption: Figure 1. High-level overview of primary synthetic pathways.

Key Synthetic Pathways

Pathway A: Direct Oxidation of 2-Chloro-5-methylpyridine

This pathway represents the most direct approach, converting the methyl group of the readily available 2-chloro-5-methylpyridine into the desired carboxylic acid in a single oxidative step.

2.1.1 Rationale and Mechanistic Considerations

The oxidation of alkyl side chains on aromatic rings is a classic transformation. For methylpyridines (picolines), strong oxidizing agents are required due to the stability of the pyridine ring. Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[1][2] The reaction proceeds via a radical mechanism, where the permanganate abstracts a hydrogen atom from the methyl group, leading to a series of oxidation steps that ultimately yield the carboxylate. The reaction is typically performed in an aqueous or mixed solvent system. While oxidation of alkylpyridines in strongly acidic solutions with KMnO₄ can lead to ring degradation, alkaline or neutral conditions are generally more successful.[3][4]

Causality of Experimental Choices:

-

Oxidant: KMnO₄ is chosen for its high oxidation potential and cost-effectiveness. The stoichiometry is critical; a significant excess is required to drive the reaction to completion.

-

Solvent: A mixed solvent system like pyridine/water or t-butanol/water is often used to ensure solubility of both the organic substrate and the inorganic oxidant.[1]

-

Temperature: Elevated temperatures are necessary to overcome the activation energy for C-H bond cleavage, but excessive heat can promote side reactions and decomposition. Careful temperature control is paramount.

2.1.2 Detailed Experimental Protocol

Caption: Figure 2. Experimental workflow for Pathway A.

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a thermometer.

-

Charging: The flask is charged with 2-chloro-5-methylpyridine (1.0 eq) and a solvent mixture (e.g., pyridine and water, 1:1 v/v).[1]

-

Oxidant Addition: Potassium permanganate (KMnO₄, approx. 4.0 eq) is added in portions to the stirred solution. The addition is exothermic and should be controlled to maintain an internal temperature below 60°C.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 95-100°C) for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Workup: The mixture is cooled to room temperature. The solid manganese dioxide (MnO₂) byproduct is removed by filtration through a pad of celite. The filter cake is washed with water.

-

Quenching: The combined filtrate is treated with a saturated solution of sodium sulfite (Na₂SO₃) or by bubbling SO₂ gas to destroy any remaining permanganate.

-

Isolation: The aqueous solution is acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water to yield this compound.

Pathway B: Cyanation of 2,5-Dichloropyridine and Subsequent Hydrolysis

This two-step pathway offers an alternative that may be advantageous if 2,5-dichloropyridine is a more economical starting material or if the strong oxidizing conditions of Pathway A are incompatible with other functional groups in a more complex synthesis.

2.2.1 Step 1: Cyanation of 2,5-Dichloropyridine

Rationale and Mechanistic Considerations

The goal of this step is to selectively displace one chlorine atom with a precursor to the acetic acid side chain. A direct nucleophilic aromatic substitution (SₙAr) of a chloro group with a cyanide anion is challenging on an unactivated pyridine ring. However, palladium-catalyzed cross-coupling reactions provide a powerful method for this transformation.[5] While direct cyanation of halopyridines can be achieved, a more robust and common industrial approach involves converting the chloro group to a more reactive species or using a two-carbon building block. A highly effective strategy is to first introduce a single carbon (a cyano group) and then hydrolyze it.

The chlorine atom at the 2-position of the pyridine ring is generally more reactive towards nucleophilic substitution and oxidative addition by palladium due to the electronic influence of the ring nitrogen.[6][7] This inherent reactivity can be exploited for selective cyanation at the C2 position, though conditions can be tuned to favor C5 selectivity in some cases.[8] For this synthesis, we need to replace the C2 chlorine. This can be accomplished by reacting 2,5-dichloropyridine with a cyanide source, such as sodium or potassium cyanide, in the presence of a palladium catalyst.[9]

Detailed Experimental Protocol (Step 1: Cyanation)

-

Setup: An oven-dried Schlenk flask is equipped with a magnetic stir bar and reflux condenser and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging: The flask is charged with 2,5-dichloropyridine (1.0 eq), sodium cyanide (NaCN, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) salt co-catalyst (e.g., CuI) in an anhydrous polar aprotic solvent like DMF or DMSO.[9]

-

Reaction: The reaction mixture is heated to an elevated temperature (e.g., 120-150°C) and stirred for 12-24 hours. The reaction progress is monitored by GC-MS or HPLC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-(5-chloropyridin-2-yl)acetonitrile is then purified by column chromatography or recrystallization.

2.2.2 Step 2: Hydrolysis of 2-(5-Chloropyridin-2-yl)acetonitrile

Rationale and Mechanistic Considerations

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis that can be catalyzed by either acid or base.[10]

-

Acidic Hydrolysis: The nitrile is heated under reflux with a strong mineral acid like HCl or H₂SO₄. The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The intermediate amide is formed, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[11][12]

-

Alkaline Hydrolysis: The nitrile is heated with a strong base like NaOH or KOH. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The reaction yields the carboxylate salt and ammonia gas. A final acidification step is required to obtain the free carboxylic acid.[11][13]

The choice between acidic and basic conditions often depends on the stability of the substrate to the reaction conditions. For this particular substrate, both methods are viable.

Caption: Figure 3. Workflow comparison for nitrile hydrolysis.

Detailed Experimental Protocol (Step 2: Alkaline Hydrolysis)

-

Setup: A round-bottom flask is fitted with a reflux condenser.

-

Charging: The flask is charged with 2-(5-chloropyridin-2-yl)acetonitrile (1.0 eq) and an aqueous solution of sodium hydroxide (e.g., 6M NaOH, ~5 eq). Ethanol may be added as a co-solvent to improve solubility.

-

Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by observing the cessation of ammonia gas evolution and by TLC/HPLC.

-

Workup: The reaction mixture is cooled in an ice bath.

-

Isolation: While stirring, the solution is carefully acidified with concentrated hydrochloric acid to a pH of 3-4. The desired this compound precipitates out of the solution.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed if higher purity is required.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on project-specific priorities, including cost, scale, available equipment, and environmental considerations.

| Parameter | Pathway A: Direct Oxidation | Pathway B: Cyanation & Hydrolysis |

| Starting Material | 2-Chloro-5-methylpyridine | 2,5-Dichloropyridine |

| Number of Steps | 1 | 2 |

| Key Reagents | KMnO₄ (strong oxidant) | NaCN (highly toxic), Pd catalyst, NaOH/HCl |

| Typical Yield | Moderate (often 50-70%) | Good to High (can be >80% over two steps) |

| Process Safety | Exothermic, handling of strong oxidant, large amounts of MnO₂ waste. | Use of highly toxic cyanide, handling of palladium catalyst, potential for ammonia gas release. |

| Scalability | Challenging due to exotherm and solid waste handling. | More straightforward to scale, though cyanide handling requires stringent controls. |

| Cost-Effectiveness | Potentially lower reagent cost but may be offset by lower yield and waste disposal costs. | Higher initial reagent cost (Pd catalyst) but potentially better overall process economy due to higher yields. |

Characterization and Quality Control

Regardless of the synthetic pathway chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual starting materials or intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: As a preliminary indicator of purity.

Conclusion and Future Perspectives

Both the direct oxidation of 2-chloro-5-methylpyridine and the cyanation-hydrolysis sequence starting from 2,5-dichloropyridine represent viable and robust methods for the synthesis of this compound.

-

Pathway A is attractive for its directness but poses challenges related to waste management and exothermic control, making it suitable for smaller-scale operations where simplicity is prioritized.

-

Pathway B offers higher potential yields and greater control, making it more amenable to large-scale industrial production, provided that the necessary safety protocols for handling cyanide are in place.

Future research in this area will likely focus on developing greener and more catalytic approaches. This could include the use of more benign oxidizing agents for Pathway A, such as catalytic systems using molecular oxygen, or developing non-palladium-based catalysts for the C-C bond formation step in Pathway B to reduce cost and heavy metal contamination.[14][15] The development of biocatalytic routes could also offer a more sustainable long-term alternative.

References

- 1. Potassium Permanganate [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural features—a pyridine ring activated by a chlorine atom and a carboxylic acid moiety—make it a versatile intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, offering critical insights for its application in research and pharmaceutical development. The presence of chlorine-containing heterocycles is significant in numerous FDA-approved drugs, highlighting the importance of such precursors in drug discovery.[2][3]

Core Physicochemical Properties

The functional characteristics and potential applications of this compound are dictated by its physicochemical properties. These parameters are essential for designing synthetic routes, developing analytical methods, and formulating drug candidates. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1000522-43-9 | [4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [1][4][5][6] |

| Molecular Weight | 171.58 g/mol | [1][4][6] |

| Appearance | White to light yellow solid | [7] |

| Boiling Point | 295.9 ± 25.0 °C (Predicted) | [1][4][5] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [4][5][7] |

| pKa | 3.81 ± 0.10 (Predicted) | [5][7] |

| LogP | 1.36210 (Predicted) | [4] |

Note: Many of the available physical properties are computationally predicted and should be confirmed experimentally for critical applications.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is paramount for its use in synthesis and drug development. A multi-technique approach is typically employed for comprehensive characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the molecular structure.

-

¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene (-CH₂) protons of the acetic acid group.

-

¹³C NMR: Reveals the number of unique carbon atoms, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further corroborating the compound's identity.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase method, typically using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can effectively separate the main compound from impurities.

The workflow for analytical characterization is a self-validating system designed to ensure the material meets all specifications before use in further applications.

Caption: General workflow for analytical characterization.

Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a standard method for assessing chemical purity. The choice of a C18 column is based on its versatility for separating moderately polar compounds.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte and to control the pH of the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Protocol 2: pKa Determination by Potentiometric Titration

The pKa is a critical parameter influencing a molecule's solubility and absorption. A weak acid/strong base titration is an effective method for its determination.[9]

-

System Setup:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Use an automated titrator or a magnetic stirrer and a burette.

-

-

Sample Preparation:

-

Accurately weigh 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like ethanol may be needed if aqueous solubility is low.

-

-

Titration:

-

Titrate the solution with a standardized strong base, such as 0.1 M Sodium Hydroxide (NaOH).

-

Record the pH value after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest section of the titration curve.

-

Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid and allows for precise determination of the equivalence point.

-

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazards: The compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[10]

-

Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][7] The recommended storage temperature is between 2-8°C.[1][5][7]

Applications in Drug Discovery and Development

This compound is primarily used as a pharmaceutical intermediate.[1] Its reactive carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the chloropyridine ring can participate in various cross-coupling reactions. These characteristics make it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs) with potential therapeutic applications, including anti-inflammatory or antimicrobial properties.[1] For instance, related structures are used as intermediates in the synthesis of anticoagulants like Edoxaban.[13][14][15]

Conclusion

This compound is a key chemical intermediate with well-defined, albeit often predicted, physicochemical properties. A thorough understanding of its characteristics, supported by robust analytical validation, is crucial for its effective use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a foundational framework for researchers and scientists working with this versatile molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1000522-43-9 [m.chemicalbook.com]

- 8. PubChemLite - this compound (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]

- 10. aksci.com [aksci.com]

- 11. punchout.medline.com [punchout.medline.com]

- 12. fishersci.ca [fishersci.ca]

- 13. echemi.com [echemi.com]

- 14. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | C9H10Cl2N2O3 | CID 66744879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [chemicalbook.com]

Spectroscopic Data of 2-(5-Chloropyridin-2-yl)acetic acid: A Technical Guide

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, comprising a substituted pyridine ring and a carboxylic acid moiety, imparts specific reactivity that is harnessed in the construction of more complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, confirm its identity, and understand its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the proton and carbon framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The acidic proton of the carboxylic acid is also observable.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~8.50 | doublet | 1H | H-6 |

| ~7.70 | doublet of doublets | 1H | H-4 |

| ~7.30 | doublet | 1H | H-3 |

| ~3.80 | singlet | 2H | -CH₂- |

Interpretation:

-

The pyridine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the chlorine substituent will deshield these protons.

-

The proton at position 6 (H-6), being adjacent to the nitrogen, is expected to be the most deshielded.

-

The protons at positions 3 and 4 will show characteristic splitting patterns due to coupling with their neighbors.

-

The methylene protons (-CH₂-) adjacent to the pyridine ring and the carbonyl group will appear as a singlet.

-

The carboxylic acid proton (-COOH) will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -C=O |

| ~155 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~130 | C-5 |

| ~125 | C-3 |

| ~45 | -CH₂- |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift.

-

The carbons of the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atom and the chlorine substituent.

Experimental Protocol for NMR Data Acquisition:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[5]

-

Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted pyridine ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer)[7][8] |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1760-1690 | Strong | C=O stretch (carboxylic acid)[7][9] |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretches (pyridine ring) |

| 1440-1395 | Medium | O-H bend[7] |

| 1320-1210 | Strong | C-O stretch[7] |

| ~1100 | Medium | C-Cl stretch |

Interpretation:

-

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong hydrogen bonding between molecules, forming dimers.[7][10] This broad absorption often overlaps with the C-H stretching vibrations.[9]

-

A strong, sharp absorption for the carbonyl (C=O) group of the carboxylic acid will be observed.[10]

-

The characteristic stretching vibrations of the pyridine ring will be present in the 1600-1400 cm⁻¹ region.

-

The C-Cl stretching vibration is also expected, though it may be in a crowded region of the spectrum.

Experimental Protocol for FTIR Data Acquisition:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

-

Caption: Workflow for FTIR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

-

Molecular Ion (M): The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion.[11][12][13]

-

[M+H]⁺: m/z ≈ 172.0 (for ³⁵Cl)

-

[M+2+H]⁺: m/z ≈ 174.0 (for ³⁷Cl)

-

The relative intensity of the [M+H]⁺ and [M+2+H]⁺ peaks will be approximately 3:1.

-

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.

Experimental Protocol for ESI-MS Data Acquisition:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.[14]

-

The solvent should be compatible with electrospray ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate charged droplets.[15][16]

-

The solvent evaporates, and the analyte molecules are ionized (typically protonated in positive ion mode to give [M+H]⁺).

-

The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. This guide has outlined the expected data from these techniques, provided interpretations based on established chemical principles, and detailed the experimental protocols for data acquisition. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for the use of this compound in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. scribd.com [scribd.com]

- 5. organomation.com [organomation.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Known Biological Activities of 2-(5-Chloropyridin-2-yl)acetic Acid

Introduction

2-(5-Chloropyridin-2-yl)acetic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of agrochemistry and medicinal chemistry. Its structural motif, featuring a chlorinated pyridine ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. While the intrinsic biological activity of the parent compound is not extensively documented, its true value lies in its role as a key intermediate for the development of potent herbicides, as well as therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the known biological activities associated with this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological screening.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [2][] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | White to light yellow solid | |

| Boiling Point | 295.9±25.0°C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas | [1] |

| CAS Number | 1000522-43-9 | [2][4] |

Synthesis of this compound

The synthesis of this compound is a critical first step for its utilization in further chemical modifications. While various proprietary methods exist, a general and illustrative synthetic approach is outlined below. This protocol is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

General Synthetic Workflow

The synthesis typically involves the introduction of the acetic acid moiety at the 2-position of the 5-chloropyridine ring. One common strategy is the hydrolysis of a corresponding ester or nitrile precursor, which can be synthesized from commercially available starting materials.

Caption: A general synthetic route to this compound.

Illustrative Experimental Protocol

Step 1: Cyanation of 5-chloro-2-(chloromethyl)pyridine

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-chloro-2-(chloromethyl)pyridine in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

-

Slowly add a stoichiometric equivalent of sodium cyanide (NaCN) portion-wise, while maintaining the temperature below 30°C using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(5-chloropyridin-2-yl)acetonitrile.

Step 2: Hydrolysis of 2-(5-chloropyridin-2-yl)acetonitrile

-

To the crude 2-(5-chloropyridin-2-yl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Herbicidal Activity: An Auxin Mimic

The structural similarity of pyridine carboxylic acids to the natural plant hormone indole-3-acetic acid (IAA) has led to their development as synthetic auxin herbicides. These herbicides are highly effective against broadleaf weeds and are known for their persistence, providing long-lasting weed control.

Mechanism of Action

Synthetic auxins like those derived from the pyridine carboxylic acid class act as "superauxins". They are more stable in plants than the natural auxin IAA and induce a range of detrimental physiological responses in susceptible plants. The primary mode of action involves the deregulation of auxin-responsive genes.

Caption: Simplified mechanism of synthetic auxin herbicide action.

At supraoptimal concentrations, these synthetic auxins bind to the TIR1/AFB family of F-box protein receptors. This binding event promotes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA repressors are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes. The resulting uncontrolled and prolonged gene expression disrupts normal plant growth processes, leading to epinasty, tissue damage, and ultimately, plant death.

Therapeutic Potential: A Scaffold for Drug Discovery

Beyond its application in agriculture, the this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities.[1]

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural features of this compound make it an attractive candidate for the synthesis of novel anti-inflammatory agents. The biological activity of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[5] While direct studies on the anti-inflammatory properties of this compound derivatives are not abundant in the public domain, the broader class of arylpropionic acids has shown significant potential in this area.[5][6]

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Various heterocyclic compounds, including pyridine derivatives, have been explored for their antibacterial and antifungal properties. The incorporation of the this compound moiety into larger molecules has the potential to yield compounds with significant antimicrobial activity. For instance, studies on other acetic acid derivatives have demonstrated potent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism of action for such compounds can vary, but often involves disruption of the bacterial cell membrane.[7] High-throughput screening of libraries containing derivatives of this compound could identify novel antimicrobial leads.[8][9]

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The this compound scaffold can be incorporated into various molecular frameworks to generate compounds with potential antiproliferative activity. For example, quinazoline derivatives, which can be synthesized using related starting materials, have shown significant anticancer activity against a range of human tumor cell lines.[10] The National Cancer Institute (NCI) has screened numerous compounds, and data from such screenings can provide valuable insights into the potential of specific chemical scaffolds.[10] The anticancer activity of such derivatives can be evaluated using standard in vitro assays like the MTT assay to determine their IC₅₀ values against various cancer cell lines.[11]

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with significant potential in both the agrochemical and pharmaceutical industries. Its structural relationship to auxin has led to the development of potent herbicides, and its utility as a synthetic scaffold continues to be explored for the discovery of novel therapeutic agents. While the biological activities of its derivatives are more extensively studied than the parent compound itself, the existing body of research clearly indicates that this chemical motif is a rich source for the generation of biologically active molecules.

Future research in this area should focus on:

-

Systematic Biological Screening: A comprehensive biological screening of this compound and a focused library of its simple derivatives would provide a clearer understanding of its intrinsic activities and guide further drug discovery efforts.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on its anti-inflammatory, antimicrobial, and anticancer derivatives will be crucial for optimizing their potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising derivatives will be essential for their development as clinical candidates.

The continued exploration of the chemical space around this compound holds great promise for the development of new and effective solutions to challenges in agriculture and human health.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1000522-43-9|this compound|BLD Pharm [bldpharm.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 2-(5-Chloropyridin-2-yl)acetic Acid: Sourcing, Quality Control, and Application

Introduction: The Strategic Importance of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and development, the precise architecture of small molecules is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of approved therapeutics. Among these, pyridine-based scaffolds are of exceptional interest due to their ability to engage in a variety of biological interactions. 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9), a substituted pyridine derivative, has emerged as a critical starting material and intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its utility is particularly noted in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[3][4]

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into the commercial supplier landscape, establish a framework for stringent quality control, discuss potential synthetic impurities, and explore its application, all from the field-proven perspective of a senior application scientist. The objective is not merely to present data but to provide a self-validating system for sourcing and utilizing this key intermediate with confidence.

I. The Commercial Supplier Landscape: Navigating Your Sourcing Options

The reliable supply of starting materials is the foundation of any successful research and development program. For this compound, a number of reputable chemical suppliers offer this compound in research and development quantities. The choice of supplier should be guided by a careful evaluation of purity, available quantities, documentation, and lead times.

Below is a comparative table of prominent commercial suppliers. It is crucial to note that availability and pricing are subject to change, and direct inquiry is always recommended.

| Supplier | Typical Purity | Available Quantities | CAS Number | Storage Conditions |

| Sigma-Aldrich (MilliporeSigma) | ≥95% | Milligrams to Grams | 1000522-43-9 | 2-8°C, Inert atmosphere |

| BOC Sciences | ≥95% | Custom Quantities | 1000522-43-9 | 2-8°C, Inert atmosphere[] |

| BLDpharm | Inquire | Milligrams to Kilograms | 1000522-43-9 | 2-8°C, Inert atmosphere[6] |

| MySkinRecipes | ≥95% | 100mg, 250mg, 1g | 1000522-43-9 | 2-8°C, Store under inert gas[1] |

| Pharmaffiliates | High Purity | Inquire | 1000522-43-9 | Inquire |

| Alfa Chemistry | 96% | Custom Quantities | 1000522-43-9 | Inquire |

II. Quality Control & Analytical Characterization: A Scientist's Due Diligence

The adage "garbage in, garbage out" is acutely true in chemical synthesis. The purity and impurity profile of a starting material like this compound can have a profound impact on reaction efficiency, yield, and the purity of the final compound. As such, a robust quality control (QC) process is not a mere formality but a critical step in risk mitigation.

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis is a non-negotiable document that should be requested and scrutinized for every batch of starting material. While the exact format may vary, a comprehensive CoA for this compound should include the following:

-

Identification: Confirmation of the compound's identity, typically via ¹H NMR and Mass Spectrometry (MS), cross-referenced with the expected structure.

-

Purity Assessment: The purity value should be determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is standard for research-grade material, but higher purities may be available.

-

Analytical Methods: The CoA should specify the methods used for analysis (e.g., HPLC column type, mobile phase, detector wavelength).

-

Physical Properties: Appearance, melting point, and solubility data.

-

Date of Analysis and Batch Number: Essential for traceability.

Key Analytical Techniques for Quality Verification:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The spectrum should be consistent with the structure of this compound, showing the characteristic aromatic signals of the pyridine ring and the singlet for the methylene protons.

-

HPLC (High-Performance Liquid Chromatography): The primary tool for purity assessment. An HPLC chromatogram provides a clear visual representation of the main peak (the desired compound) and any impurity peaks. The area percentage of the main peak is typically reported as the purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound (C₇H₆ClNO₂), the expected molecular weight is approximately 171.58 g/mol .[2]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

III. Potential Impurities: Understanding the Synthetic Provenance

A deep understanding of the potential synthetic routes to this compound is crucial for anticipating likely impurities. While specific proprietary synthesis routes are not always disclosed by suppliers, a plausible and common approach involves the following steps:

-

Starting Material: A common precursor is 2-methyl-5-chloropyridine.

-

Side-Chain Functionalization: This can be achieved through various methods, such as radical bromination of the methyl group followed by cyanide displacement and subsequent hydrolysis to the carboxylic acid.

-

Hydrolysis: The final step is typically the hydrolysis of an ester or nitrile precursor to the desired carboxylic acid.

Based on such a synthetic pathway, researchers should be vigilant for the following potential impurities:

-

Unreacted Starting Materials: Residual 2-methyl-5-chloropyridine or its halogenated intermediates.

-

Over-chlorinated Species: Dichloro- or trichloro-pyridine derivatives, which can arise during the synthesis of the initial building blocks.

-

Isomeric Impurities: Depending on the synthetic route, other isomers of chloropyridinyl acetic acid could be present.

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethyl acetate, THF).

-

Byproducts of Hydrolysis: If the synthesis proceeds via an ester, incomplete hydrolysis could leave residual methyl or ethyl esters of the final product.

The following diagram illustrates a logical workflow for a researcher to select and qualify a supplier for this critical reagent.

Caption: A step-by-step workflow for the qualification of a commercial supplier.

IV. Applications in Drug Discovery: A Versatile Building Block

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[1] The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the carboxylic acid moiety provides a convenient handle for further chemical elaboration, such as amide bond formation.

While specific drug synthesis schemes using this exact starting material are often proprietary, its structural motifs are present in numerous patented compounds. For instance, it is a key precursor for more complex intermediates like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, which is implicated in the synthesis of anticoagulants.[7] Furthermore, the broader class of substituted pyridine carboxylic acids is integral to the development of inhibitors for targets like Janus kinases (JAKs), which are crucial in inflammatory signaling pathways.[3][8] The chloro-substituent can also serve as a point for further modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

V. Safe Handling, Storage, and Disposal

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C.[1]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Conclusion

This compound is more than just a chemical on a supplier's list; it is a key enabler of innovation in pharmaceutical research. For the discerning scientist, understanding the nuances of its supply chain, quality attributes, and handling requirements is essential for reproducible and successful research outcomes. By implementing a rigorous supplier qualification process, carefully scrutinizing analytical data, and adhering to strict safety protocols, researchers can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of the next generation of therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. 1000522-43-9|this compound|BLD Pharm [bldpharm.com]

- 7. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

A Comprehensive Technical Guide to the Safe Handling and Application of 2-(5-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and application of 2-(5-Chloropyridin-2-yl)acetic acid (CAS No. 1000522-43-9). As a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document, developed from the perspective of a Senior Application Scientist, moves beyond a simple listing of procedures to explain the scientific rationale behind each recommendation, fostering a proactive safety culture.

Compound Profile and Hazard Identification

This compound is a heterocyclic carboxylic acid derivative. Its structure, featuring a carboxylic acid group attached to a chloropyridine ring, makes it a valuable intermediate for creating a variety of amide, ester, and other derivatives.[1]

Molecular and Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Appearance | White to light yellow solid | [5] |

| Boiling Point | 295.9 ± 25.0 °C (Predicted) | [3][4] |

| pKa | 3.81 ± 0.10 (Predicted) |[3][5] |

GHS Hazard Classification

A critical first step in safe handling is understanding the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS), this compound is classified as follows:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is not merely a procedural formality but a dynamic process of scientific inquiry. It involves considering the hazards of the chemical in the context of the specific procedures being undertaken.

Engineering Controls: The First Line of Defense

The principle of "as low as reasonably practicable" (ALARP) exposure dictates that engineering controls should be the primary method of risk mitigation.

-

Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood. This is non-negotiable. The hood contains dust and potential vapors, protecting the user from respiratory exposure—a key risk identified by its H335 classification.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for rapid decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the known hazards.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is critical to inspect gloves for any signs of degradation or puncture before use. A standard lab coat must be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

-

Respiratory Protection: While working in a fume hood should preclude the need for a respirator, one may be required for cleaning up large spills outside of containment. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal Protocols

Prudent Laboratory Practices

Adherence to disciplined laboratory practice is fundamental to safety.

-

Avoid Dust Formation: As a solid, the primary inhalation risk comes from airborne dust. Handle the material gently. Avoid actions that could create dust clouds, such as scraping vigorously or pouring from a height.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6]

-

Contamination Control: Designate specific areas for handling this compound to prevent cross-contamination of the laboratory.

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Conditions: Store in a cool, dry, and well-ventilated area. Several suppliers recommend storing under an inert gas (like argon or nitrogen) at 2-8°C.[1][3][5] This is best practice to prevent potential degradation over long-term storage.

-

Segregation: Store away from incompatible materials.

Chemical Incompatibility

While specific reactivity data for this compound is limited, its carboxylic acid functionality dictates incompatibilities with:

-

Strong Bases (e.g., sodium hydroxide, potassium carbonate): Can cause vigorous and exothermic acid-base reactions.

-

Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Can lead to violent reactions, potentially causing fire or explosion.[7][8]

-

Metals: As an acid, it can react with certain metals to produce flammable hydrogen gas.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. Never pour this chemical down the drain.

Experimental Workflow: An Amide Coupling Reaction

To contextualize the safety and handling principles, this section details a representative experimental protocol: the synthesis of an amide, a common application for this chemical. This protocol is adapted from a standard procedure for a structurally similar compound and illustrates how safety is integrated into every step.[6]

Objective: To couple this compound with a primary amine (e.g., aniline) using EDC/HOBt coupling agents.

Step-by-Step Methodology

-

Reagent Preparation (in a fume hood):

-

Weigh 1.0 equivalent of this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar. Causality: Weighing the solid in the hood prevents inhalation of dust.

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid.

-

Add 1.1 equivalents of the primary amine, followed by 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt). Causality: HOBt is an activator that minimizes side reactions and improves coupling efficiency.

-

-

Reaction Setup and Execution:

-

Place the flask in an ice bath and allow the solution to cool to 0°C. Causality: The coupling reaction is exothermic. Cooling the reaction helps to control the rate and prevent the formation of byproducts.

-

Slowly add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise. Causality: EDC is the coupling agent that activates the carboxylic acid. Adding it slowly to the cold solution is crucial for controlling the reaction's exotherm.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once complete, pour the reaction mixture into water and transfer to a separatory funnel. Causality: This step quenches the reaction and begins the purification process by separating the water-soluble components (like excess EDC) from the desired organic product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then brine. Causality: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Workflow Visualization

The following diagram illustrates the logical flow of the amide coupling protocol.

Caption: Workflow for a typical amide coupling reaction.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident.

Spills

-

Small Spill (Solid): In a fume hood, gently sweep up the solid material, avoiding dust creation. Place it in a sealed container for hazardous waste disposal. Clean the area with a damp cloth.

-

Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory personnel and the safety officer. If safe to do so, and with appropriate respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for disposal.

Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.

-

For a large fire, evacuate the area and activate the fire alarm.

-

Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

Emergency Response Logic

The following diagram outlines the decision-making process in an emergency.

Caption: Decision-making flowchart for laboratory emergencies.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A comprehensive approach to safety, grounded in a scientific understanding of its risks and the rationale behind mitigation strategies, is non-negotiable. By integrating robust engineering controls, appropriate PPE, and disciplined laboratory practices into every workflow, researchers can handle this compound with confidence and ensure a safe and productive research environment.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 1000522-43-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. acs.org [acs.org]

- 8. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

- 9. fishersci.com [fishersci.com]

solubility of 2-(5-Chloropyridin-2-yl)acetic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2-(5-Chloropyridin-2-yl)acetic acid in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties of the molecule, discusses the theoretical principles governing its solubility in different solvent systems, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing established methodologies with expert insights, this guide empowers researchers to generate reliable and reproducible solubility data, a cornerstone for successful process development, formulation, and manufacturing.

Introduction: The Significance of Solubility for this compound

This compound (C₇H₆ClNO₂) is a heterocyclic carboxylic acid derivative with a molecular weight of 171.58 g/mol .[1][2] Its structure, featuring a pyridine ring, a carboxylic acid group, and a chlorine atom, makes it a versatile building block in organic synthesis.[1][] In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical first step in the development of a viable drug product.[4] Solubility dictates crucial parameters such as reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of the final product.

This guide will provide the necessary theoretical and practical knowledge to approach the solubility determination of this compound in a scientifically rigorous manner.

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is intrinsically linked to its structural and chemical properties. For this compound, the following characteristics are paramount:

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₇H₆ClNO₂ | Indicates the elemental composition.[1][2] |

| Molecular Weight | 171.58 g/mol | A relatively low molecular weight, which can favor solubility.[1][2] |

| Key Functional Groups | Carboxylic Acid (-COOH), Pyridine Ring, Chlorine Atom | The carboxylic acid group can act as a hydrogen bond donor and acceptor. The nitrogen in the pyridine ring is a hydrogen bond acceptor.[5][6] These groups suggest potential solubility in polar solvents. The chlorine atom adds to the molecule's overall polarity and can participate in dipole-dipole interactions. |

| Predicted pKa | 3.81 ± 0.10 | This predicted acidity of the carboxylic acid group is crucial.[7] At pH values above the pKa, the molecule will be deprotonated to its carboxylate form, which is significantly more soluble in aqueous and polar protic solvents. |

| Polarity | Polar Molecule | The presence of nitrogen, oxygen, and chlorine atoms creates a polar molecule, suggesting that "like dissolves like" will be a guiding principle for solubility.[8] |

Based on these properties, we can hypothesize the following solubility behaviors:

-

Aqueous Solubility: Expected to be low in neutral water but will increase significantly with an increase in pH due to the deprotonation of the carboxylic acid.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit good solubility due to hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected as the molecule's polarity is not compatible with these solvents.[8]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method .[9][10] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable and reproducible measure of solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[11][12]

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility.

-

Preparation of Solvent Systems: Prepare the desired solvents. For aqueous systems, use buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-solubility profile.[9][13]

-

Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.[14]

-

Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).[9] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). A preliminary experiment can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[13]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-